molecular formula C11H11NO3 B13345258 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one

2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one

Cat. No.: B13345258
M. Wt: 205.21 g/mol
InChI Key: YGCMIDOKJLDHEZ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines an indole moiety with a dihydroxypropanone group, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one typically involves the reaction of indole derivatives with appropriate dihydroxypropanone precursors. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dihydroxy groups to hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the indole ring .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxy-1-(1H-indol-3-yl)propan-1-one is unique due to its combination of an indole core with a dihydroxypropanone group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,3-dihydroxy-1-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C11H11NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10,12-14H,6H2

InChI Key

YGCMIDOKJLDHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(CO)O

Origin of Product

United States

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